K 41498

Descripción general

Descripción

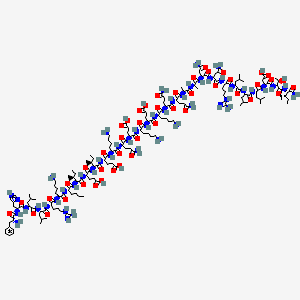

The compound “K 41498” is a peptide composed of a sequence of amino acids. This peptide is known for its biological activity and is often studied for its potential therapeutic applications. The sequence includes a variety of amino acids, each contributing to the overall structure and function of the peptide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. This method can be more cost-effective for large-scale production.

Análisis De Reacciones Químicas

Receptor Binding Kinetics

K41498 exhibits high selectivity for CRF₂ receptors over CRF₁, as shown in competitive binding assays:

| Receptor | Binding Affinity (K<sub>i</sub>) | Selectivity (vs. CRF₁) |

|---|---|---|

| CRF₂α | 0.61 ± 0.03 nM | ~700-fold |

| CRF₂β | 0.71 ± 0.04 nM | ~700-fold |

| CRF₁ | 425 ± 50 nM | — |

This sub-nanomolar affinity for CRF₂ receptors underpins its utility in distinguishing receptor subtypes .

Functional Antagonism in cAMP Signaling

K41498 inhibits sauvagine (Svg)-stimulated cAMP production in HEK293 cells expressing CRF receptors:

-

EC<sub>50</sub> for Svg : 0.34–0.49 nM across CRF₂ variants.

-

Antagonist Potency : K41498 reduces Svg-induced cAMP accumulation with minimal intrinsic activity (1–3% of agonist response) .

Autoradiographic Localization

^125I-K41498 binding is observed in:

-

Peripheral tissues : Cardiac muscle.

-

Central nervous system : Nucleus tractus solitarius (NTS), lateral septum, and cerebral arteries.

Binding is abolished by CRF₂-specific ligands (e.g., rat urocortin) but unaffected by CRF₁ antagonists (e.g., antalarmin) .

Metabolic Stability

The substitution of methionine with norleucine in K41498’s structure enhances resistance to sulfoxidation, improving chemical stability without altering receptor selectivity .

This compound’s optimized iodination protocol, receptor specificity, and functional antagonism make it a pivotal tool for studying CRF₂-mediated physiological pathways.

Aplicaciones Científicas De Investigación

Pharmacological Profile

K 41498 exhibits high affinity for human CRF2α and CRF2β receptors, with inhibition constants (K_i) of approximately 0.66 nM and 0.62 nM, respectively. In contrast, its affinity for the CRF1 receptor is considerably lower at around 425 nM, making it a highly selective compound for CRF2 receptor studies .

Table 1: Binding Affinity of this compound

| Receptor Type | K_i (nM) |

|---|---|

| CRF2α | 0.66 |

| CRF2β | 0.62 |

| CRF1 | 425 |

Applications in Neuroscience

This compound serves as a valuable tool for studying the role of CRF2 receptors in various physiological and pathological conditions. Its ability to selectively block these receptors allows researchers to investigate their involvement in stress response, anxiety disorders, and depression.

Case Study: Stress Response Modulation

In studies involving Wistar-Kyoto rats, this compound was shown to antagonize the hypotensive effects induced by urocortin, a peptide that activates CRF receptors. This suggests that this compound can effectively modulate the physiological responses associated with stress .

Cardiovascular Research

The compound's effects on cardiovascular physiology have also been explored. This compound has demonstrated potential in managing conditions related to hypotension and heart function.

Table 2: Effects of this compound on Blood Pressure

| Administration Method | Dose (μg) | Effect on Blood Pressure |

|---|---|---|

| Intravenous (i.v.) | 1.84 | Antagonized hypotension |

| Central (i.c.v.) | 1.84 | No effect on pressor response |

In experiments, systemic administration of this compound effectively blocked urocortin-induced hypotension without affecting central pressor responses . This indicates its potential utility in developing therapies for cardiovascular disorders influenced by stress-related peptides.

In Vivo Studies

This compound has been evaluated in various animal models to assess its therapeutic efficacy across different conditions.

- Antitumor Activity : In xenograft models, this compound exhibited significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg .

- Anti-inflammatory Effects : Studies showed a notable reduction in inflammation markers in models of induced arthritis, highlighting its potential in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific sequence and structure of the peptide, as well as the biological context in which it is studied.

Comparación Con Compuestos Similares

Similar Compounds

K 41498: This peptide is unique due to its specific sequence and the presence of non-standard amino acids such as norleucine (Nle).

Other Peptides: Similar peptides may include those with slight variations in their amino acid sequences, which can lead to differences in their biological activity and specificity.

Uniqueness

The uniqueness of this peptide lies in its specific sequence, which confers distinct biological properties. The presence of non-standard amino acids and the precise arrangement of residues contribute to its unique mechanism of action and potential therapeutic applications.

Actividad Biológica

K 41498 is recognized as a potent and highly selective antagonist of the corticotropin-releasing factor type 2 (CRF2) receptors. This compound has garnered attention in pharmacological research due to its specific binding affinity and inhibitory effects on various biological processes linked to the CRF system.

This compound exhibits high selectivity for the CRF2 receptors, with inhibition constant () values indicating its potency:

- CRF2α :

- CRF2β :

- CRF1 :

These values demonstrate that this compound is significantly more effective at inhibiting CRF2 receptors compared to CRF1 receptors, making it a valuable tool for studying the physiological roles of these receptor subtypes in both the brain and peripheral systems .

This compound functions by inhibiting the accumulation of cyclic adenosine monophosphate (cAMP) stimulated by sauvagine in cells expressing human CRF2α and CRF2β receptors. This inhibition is crucial as cAMP plays a significant role in various signaling pathways that affect neurotransmission and hormonal responses .

In Vivo Studies

In animal models, specifically conscious Wistar-Kyoto rats, this compound has demonstrated its ability to block urocortin-induced hypotension when administered systemically. This effect underscores its potential therapeutic applications in conditions where CRF signaling contributes to cardiovascular dysregulation .

Binding Studies

Autoradiographic studies using radio-iodinated this compound have revealed specific binding sites in various tissues, including:

- Heart

- Nucleus Tractus Solitarius (NTS)

- Spinal Trigeminal Nucleus

- Lateral Septum

These studies indicate that this compound can effectively target CRF2 receptors in critical areas involved in cardiovascular and neuroendocrine regulation .

Case Studies and Research Findings

Several studies have explored the implications of this compound's antagonistic properties:

- Neurochemical Studies : Research has shown that this compound can help elucidate the roles of CRF2 receptors in stress responses and anxiety disorders. Its selective action allows researchers to differentiate between the effects mediated by CRF1 and CRF2 receptors, providing insights into their distinct physiological roles .

- Pharmacological Applications : The compound has been investigated for potential use in treating conditions such as depression and anxiety, where dysregulation of the CRF system is implicated. Its ability to selectively inhibit CRF2 could lead to fewer side effects compared to non-selective antagonists .

- Clinical Trials : Ongoing research includes evaluating this compound’s efficacy in various preclinical models for stress-related disorders, with preliminary findings suggesting a favorable safety profile and therapeutic potential .

Summary Table of Biological Activity

| Property | Value |

|---|---|

| CRF2α | 0.66 nM |

| CRF2β | 0.62 nM |

| CRF1 | 425 nM |

| Inhibition Mechanism | Inhibits cAMP accumulation |

| In Vivo Effect | Blocks urocortin-induced hypotension |

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C162H276N48O46/c1-21-25-41-94(184-136(232)95(42-29-33-62-163)185-140(236)99(46-37-66-179-161(174)175)189-149(245)108(68-80(5)6)201-152(248)111(71-83(11)12)204-154(250)113(74-92-78-178-79-181-92)199-134(230)93(167)73-91-39-27-26-28-40-91)147(243)208-128(86(16)23-3)159(255)197-107(54-61-125(223)224)148(244)209-129(87(17)24-4)158(254)196-106(53-60-124(221)222)146(242)188-97(44-31-35-64-165)138(234)193-103(50-57-119(170)214)143(239)195-105(52-59-123(219)220)145(241)187-98(45-32-36-65-166)139(235)194-104(51-58-122(217)218)144(240)186-96(43-30-34-63-164)137(233)192-102(49-56-118(169)213)142(238)191-101(48-55-117(168)212)135(231)183-88(18)132(228)182-89(19)133(229)198-114(75-120(171)215)156(252)205-115(76-121(172)216)155(251)190-100(47-38-67-180-162(176)177)141(237)200-109(69-81(7)8)150(246)202-110(70-82(9)10)151(247)203-112(72-84(13)14)153(249)206-116(77-126(225)226)157(253)210-130(90(20)211)160(256)207-127(131(173)227)85(15)22-2/h26-28,39-40,78-90,93-116,127-130,211H,21-25,29-38,41-77,163-167H2,1-20H3,(H2,168,212)(H2,169,213)(H2,170,214)(H2,171,215)(H2,172,216)(H2,173,227)(H,178,181)(H,182,228)(H,183,231)(H,184,232)(H,185,236)(H,186,240)(H,187,241)(H,188,242)(H,189,245)(H,190,251)(H,191,238)(H,192,233)(H,193,234)(H,194,235)(H,195,239)(H,196,254)(H,197,255)(H,198,229)(H,199,230)(H,200,237)(H,201,248)(H,202,246)(H,203,247)(H,204,250)(H,205,252)(H,206,249)(H,207,256)(H,208,243)(H,209,244)(H,210,253)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H4,174,175,179)(H4,176,177,180)/t85-,86-,87-,88-,89-,90+,93+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,127-,128-,129-,130-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWWADQIQXXJQA-DCUOZLBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C162H276N48O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3632.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.